molecular formula C13H14N2O5 B12846789 Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate

Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate

Cat. No.: B12846789
M. Wt: 278.26 g/mol
InChI Key: OIJSCQAUXUYYIA-UHFFFAOYSA-N
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Description

Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazolinone core with methoxy groups at positions 6 and 7, and a methyl ester group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate typically involves the following steps:

    Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core is formed through cyclization reactions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups or the quinazolinone core.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4-oxoquinazoline and 6,7-dimethoxyquinazoline share structural similarities.

    Methoxy-Substituted Compounds: Compounds with methoxy groups at similar positions, such as 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one.

Uniqueness

Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of methoxy groups and a methyl ester group makes it a valuable compound for research and development.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

methyl 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetate

InChI

InChI=1S/C13H14N2O5/c1-18-10-4-8-9(5-11(10)19-2)14-7-15(13(8)17)6-12(16)20-3/h4-5,7H,6H2,1-3H3

InChI Key

OIJSCQAUXUYYIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)OC)OC

Origin of Product

United States

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